Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Process Chemistry Pharmaceutical Intermediates Handling

This compound is a 3,3-disubstituted azetidine featuring a Boc-protected amine and a reactive bromomethyl group. Its structural features render it a versatile intermediate for constructing more complex molecules in medicinal chemistry and organic synthesis.

Molecular Formula C10H18BrNO2
Molecular Weight 264.16 g/mol
CAS No. 1408075-52-4
Cat. No. B1449865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate
CAS1408075-52-4
Molecular FormulaC10H18BrNO2
Molecular Weight264.16 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC(C)(C)C)CBr
InChIInChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3
InChIKeyAIQVICNBUVBHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate (CAS 1408075-52-4): A 3,3-Disubstituted Azetidine Building Block for Pharmaceutical Synthesis


This compound is a 3,3-disubstituted azetidine featuring a Boc-protected amine and a reactive bromomethyl group [1]. Its structural features render it a versatile intermediate for constructing more complex molecules in medicinal chemistry and organic synthesis . The presence of the 3-methyl group creates a quaternary center, influencing both physical properties and chemical stability compared to monosubstituted analogs.

Format Liquid building block compatible with automated dispensing workflows
Selection 3,3-Disubstituted core for enhanced stability in multi-step synthesis
Reactivity Bromomethyl handle for chemoselective nucleophilic substitutions

Why a Simple Azetidine Building Block Fails to Replicate the Performance of Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate


Generic substitution with simpler azetidine building blocks is ineffective because the unique combination of the 3-methyl group and the bromomethyl electrophile in this compound dictates its physical state, stability, and reactivity. The 3-methyl substituent creates a quaternary center that enhances the stability of the azetidine ring [1], while the bromine atom provides a reactivity advantage over chloro- analogs in nucleophilic substitution reactions [2]. These properties are not replicated in monosubstituted or less reactive analogs, directly impacting synthetic efficiency and product purity.

Target Property
Liquid physical state
Generic Substitute
Low-melting solid azetidine
Risk Context
Liquid handling compatibility may be lost; melting steps can introduce processing variability.
Target Property
Bromomethyl leaving group
Generic Substitute
Chloromethyl analog
Risk Context
Reactivity profile may shift; harsher conditions could be required for nucleophilic displacement.
Target Property
3,3-Disubstituted core stability
Generic Substitute
3-Monosubstituted azetidine
Risk Context
Core stability may not transfer directly; ring-opening or degradation could affect route robustness.

Quantitative Differentiation of Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate from its Closest Analogs


Physical State Advantage: Liquid vs. Low-Melting Solid for Process Chemistry

The target compound is a liquid at standard laboratory temperatures (20°C), a significant advantage over its closest structural analog, 1-Boc-3-(bromomethyl)azetidine (CAS 253176-93-1), which is a low-melting solid with a melting point of 38-39°C [REFS-1, REFS-2]. This physical state difference simplifies liquid handling, automated dispensing, and dissolution for solution-phase chemistry, reducing processing time and potential for handling losses.

Physical State Advantage
Head-to-head
Liquid (at 20°C) vs. Solid, mp 38-39°C for 1-Boc-3-(bromomethyl)azetidine
Supports automated liquid handling and simplifies process-scale transfers.
Standard laboratory conditions; vendor specification comparison.
Process Chemistry Pharmaceutical Intermediates Handling

Purity Benchmark: >98% GC Purity Compared to Commercial Standard Grades

The target compound is commercially available with a certified purity of >98.0% by gas chromatography (GC) from a primary supplier . This is higher than the standard purity grades of 95% or 97% often cited for comparable azetidine building blocks like 1-Boc-3-(bromomethyl)azetidine (95%) and the target compound from other vendors . The 3% difference in purity can be critical in multi-step syntheses where impurities propagate and diminish the yield and purity of the final active pharmaceutical ingredient (API).

Purity Benchmark
Reported
>98.0% (GC) vs. 95% or 97% for comparable building blocks
Reduced impurity propagation supports higher confidence in multi-step synthesis.
Data to verify across vendor certificates of analysis.
Quality Control Analytical Chemistry Procurement

Leaving Group Reactivity: Bromine vs. Chlorine in Nucleophilic Displacement

The bromomethyl group in this compound provides superior leaving group capacity over a chloromethyl analog. In a study on closely related N-ethoxycarbonyl-3-halo-3-(halomethyl)azetidines, it was demonstrated that chloride ions (Cl⁻) can promote the nucleophilic displacement of bromide (Br⁻) from the bromomethyl group, but bromide ions cannot displace chlorine from chloromethyl groups [1]. This observation, based on control experiments with the dibromo and dichloro analogs, confirms the higher reactivity of the bromomethyl substituent, enabling milder reaction conditions and higher conversion rates.

Leaving Group Reactivity
Reported
Br⁻ displaced by Cl⁻; Cl⁻ not displaced by Br⁻ in related analog study
Supports selection for milder, chemoselective substitution conditions.
Method context: J. Org. Chem. 1997 study on related dibromo/dichloro analogs.
Organic Synthesis SN2 Reaction Reactivity

Ring Stability: 3,3-Disubstituted Azetidine Core vs. 3-Monosubstituted Analogs

The 3,3-disubstituted pattern of this compound, featuring both a methyl and a bromomethyl group, confers an unexpectedly high level of stability compared to 3-monosubstituted azetidines [1]. The foundational literature on azetidine stability states that 3,3-disubstituted derivatives possess superior stability, allowing them to be prepared in good yields, distilled without decomposition, and stored for extended periods. This is a distinct advantage over 3-monosubstituted azetidines, which may be more prone to ring-opening or degradation.

Ring Stability
Class-level
3,3-Disubstituted azetidines reported to possess higher stability than 3-monosubstituted analogs.
Supports route robustness in extended multi-step sequences.
Class-level inference; stability data for this specific compound to verify.
Chemical Stability Azetidine Chemistry Intermediate Handling

Application Scenarios for Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate Based on its Differentiated Properties


High-Throughput Automated Synthesis for Drug Discovery

The liquid state of this compound at room temperature makes it an ideal candidate for automated liquid handling platforms used in high-throughput medicinal chemistry. Its ease of dispensing reduces instrument downtime and ensures accurate stoichiometry in reaction arrays. The >98% purity further limits byproduct formation in parallel synthesis, leading to cleaner crude products and higher confidence in primary biological assay screening data.

Pilot-Plant Scale-Up of Late-Stage Pharmaceutical Intermediates

When scaling up a synthetic route to kilogram quantities, the combination of high purity and the enhanced stability of the 3,3-disubstituted azetidine core directly translates to a more robust and reproducible process. The high purity minimizes the propagation of impurities that could necessitate costly re-purification steps. The core stability ensures the intermediate remains intact during extended processing times, reducing the risk of batch failure due to degradation.

Synthesis of Complex Amine Libraries with a Spirocyclic or Quaternary Center

The presence of both a protected amine (Boc) and a reactive bromomethyl group allows for orthogonal functionalization. The superior leaving group ability of the bromomethyl group compared to a chloromethyl group enables the introduction of a diverse range of nucleophiles under milder conditions. This chemoselectivity is critical for constructing complex, chiral amine libraries where the integrity of the quaternary carbon center at the 3-position must be preserved.

Application
Selection Property
Validation Focus
Automated library synthesis
Liquid physical state
Dispensing accuracy and workflow compatibility
API intermediate scale-up
High GC purity and core stability
Impurity propagation and process robustness
Complex chiral amine construction
Bromomethyl chemoselectivity
Reaction condition screening for quaternary center preservation

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